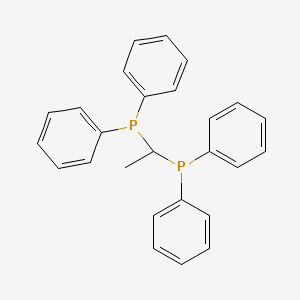

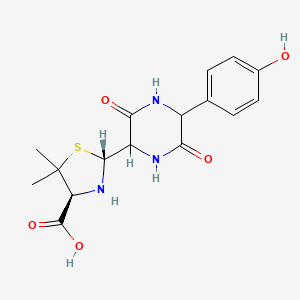

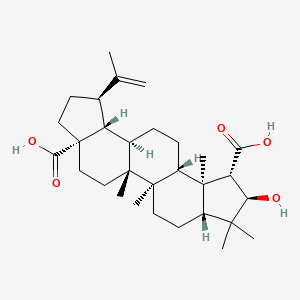

![molecular formula C5H9N B1253506 3-氮杂双环[3.1.0]己烷 CAS No. 285-59-6](/img/structure/B1253506.png)

3-氮杂双环[3.1.0]己烷

描述

3-Azabicyclo[3.1.0]hexane, also known as 3-Azabicyclo[3.1.0]hexane, is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

μ阿片受体配体用于瘙痒治疗

已经研究了3-氮杂双环[3.1.0]己烷化合物作为新型非手性μ阿片受体配体的潜力。研究重点放在它们在治疗犬类瘙痒症方面的应用。这些化合物的结构-活性关系(SAR)的显著进展已经导致具有皮克摩尔结合亲和力的衍生物,选择性地靶向μ受体而不是δ和κ亚型。这些发展突显了3-氮杂双环[3.1.0]己烷衍生物在治疗背景下的微妙功能活性(Lunn et al., 2012)。

不对称合成的框架

从氨基酸衍生物中可得的氮杂双环[3.1.0]己烷-1-醇作为不对称合成药理活性产物的多功能中间体。这些化合物促进了不寻常的环裂解,导致吡咯烷酮和二氢吡啶酮的形成。它们在合成手性三环哌啶酮中的潜力,通过自由基过程实现,说明了它们在生成生物活性化合物方面的重要性(Jida, Guillot, & Ollivier, 2007)。

合成方法

已经开发了创新的3-氮杂双环[3.1.0]己烷合成方法,例如环丙基镁卡宾的1,5-C–H插入。这种方法能够高产率地形成3-氮杂双环[3.1.0]己烷,并展示了取代基对氮原子邻近的C–H键的反应性的影响。使用手性辅助剂合成光学活性的3-氮杂双环[3.1.0]己烷进一步突显了这些方法在生成结构复杂分子方面的多功能性(Kimura et al., 2015)。

新型合成途径

另一个重要应用是开发1-磷酸酯-3-氮杂双环[3.1.0]己烷。这些化合物通过一系列反应合成,包括原子转移自由基环化和锂卤素交换。这种合成途径展示了出色的对映选择性,为创建环状亚胺及其随后还原为3-氮杂双环[3.1.0]己烷-1-基磷酸酯开辟了新的途径(Debrouwer et al., 2013)。

作用机制

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .

Mode of Action

The mode of action of 3-ABH is complex and depends on the specific derivative and target. For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Protease inhibitors based on structurally related pseudopeptides show antiviral properties .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse. For example, they can inhibit the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, affecting the associated biochemical pathways . They can also inhibit proteases, affecting viral replication pathways .

Pharmacokinetics

The pharmacokinetics of 3-ABH derivatives can vary. For instance, all the compounds showed strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s .

Result of Action

The result of the action of 3-ABH derivatives can be diverse, depending on the specific derivative and target. For example, 1-aryl-substituted 3-ABHs can act as efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine, potentially leading to increased neurotransmitter levels in the synaptic cleft . Protease inhibitors based on structurally related pseudopeptides can inhibit viral replication .

未来方向

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . Future research will likely continue to explore efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .

生化分析

Biochemical Properties

3-Azabicyclo[3.1.0]hexane plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, derivatives of 3-Azabicyclo[3.1.0]hexane have been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression . Additionally, this compound acts as an antagonist to opioid receptors and the dopamine D3 receptor, influencing neurotransmission and potentially offering therapeutic benefits for conditions such as addiction and pain management .

Cellular Effects

The effects of 3-Azabicyclo[3.1.0]hexane on various cell types and cellular processes are profound. In studies, compounds containing the 3-Azabicyclo[3.1.0]hexane framework have demonstrated antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells . These compounds induce apoptosis and disrupt the cell cycle, leading to the accumulation of cells in the SubG1 phase . Furthermore, treatment with 3-Azabicyclo[3.1.0]hexane derivatives results in the disappearance of actin filaments and the redistribution of granular actin in the cytoplasm .

Molecular Mechanism

At the molecular level, 3-Azabicyclo[3.1.0]hexane exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, the compound’s interaction with histone deacetylase leads to changes in chromatin structure and gene transcription . Additionally, its antagonistic action on opioid receptors and the dopamine D3 receptor modulates neurotransmitter release and receptor signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Azabicyclo[3.1.0]hexane in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for extended observation periods in both in vitro and in vivo experiments . Over time, the effects of 3-Azabicyclo[3.1.0]hexane on cellular processes, such as apoptosis and actin filament disruption, become more pronounced .

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.1.0]hexane vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as pain relief and reduced addiction behaviors . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential organ damage . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-Azabicyclo[3.1.0]hexane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.1.0]hexane within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport of 3-Azabicyclo[3.1.0]hexane is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.1.0]hexane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding the subcellular distribution of 3-Azabicyclo[3.1.0]hexane is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWUUOXXAIISDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522351 | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285-59-6 | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 3-Azabicyclo[3.1.0]hexane?

A1: 3-Azabicyclo[3.1.0]hexane is a bicyclic heterocyclic compound consisting of a cyclopropane ring fused to a pyrrolidine ring. The nitrogen atom occupies position 3 in the bicyclic system.

Q2: What is the molecular formula and weight of 3-Azabicyclo[3.1.0]hexane?

A2: The molecular formula of the unsubstituted parent compound is C5H9N, and its molecular weight is 83.13 g/mol.

Q3: How is the conformation of 3-Azabicyclo[3.1.0]hexane derivatives determined?

A3: NMR spectroscopy, particularly 1H NMR, is commonly used to determine the conformation of 3-azabicyclo[3.1.0]hexane derivatives. Studies have shown that substituents can influence the preferred conformation, with some derivatives favoring a chair conformation [] while others prefer a boat conformation []. X-ray crystallography provides definitive structural information, confirming the chair conformation for specific derivatives [].

Q4: What computational methods are used to study 3-Azabicyclo[3.1.0]hexane?

A4: Molecular modeling and computational chemistry methods like MNDOC semiempirical calculations and HF/6-31G* calculations have been employed to investigate the structural features and conformational preferences of 3-azabicyclo[3.1.0]hexane []. Density functional theory (DFT) calculations, specifically at the M11/cc-pVDZ level of theory, have been used to study the mechanism of cycloaddition reactions involving 3-azabicyclo[3.1.0]hexane formation [].

Q5: What are some key synthetic approaches to 3-Azabicyclo[3.1.0]hexane derivatives?

A5: Several methods exist for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. Some prominent routes include:

- Thermolysis of 2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives: This method, explored by researchers [], allows for the preparation of 3-azabicyclo[3.1.0]hexane and 2,5-dihydropyrrole derivatives. The substituents on the starting triazabicyclo[3.3.0]oct-2-ene influence the major product formed.

- Cyclopropanation of 2,5-dihydropyrroles: This approach provides an alternative route to 3-azabicyclo[3.1.0]hexanes [].

- Multi-component 1,3-dipolar cycloaddition: Reactions involving ninhydrin, α-amino acids (or peptides), and cyclopropenes can lead to spirocyclic 3-azabicyclo[3.1.0]hexanes [].

- Suzuki-Miyaura and Chan-Evans-Lam coupling reactions: These palladium-catalyzed reactions, using tertiary trifluoroborate salts, provide access to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes [].

- Electrophilic Cyclization: Treatment of benzyl-2-arylmethylidenecyclopropylmethyl-amines with electrophiles like iodine or PhSeBr results in the formation of 1-substituted 3-azabicyclo[3.1.0]hexanes [].

- Palladium-catalyzed Cyclopropanation: Reactions of maleimides with N-tosylhydrazones in the presence of a palladium catalyst afford 3-azabicyclo[3.1.0]hexane derivatives [].

- Intramolecular Alkynylcyclopropanation: Bismuth triflate (Bi(OTf)3) can catalyze the intramolecular alkynylcyclopropanation of olefins to yield 1-alkynyl-3-azabicyclo[3.1.0]hexanes [].

- Photochemical Decomposition of Pyrazolines: CHF2-substituted 3-azabicyclo[3.1.0]hexanes can be synthesized through the photochemical decomposition of corresponding pyrazolines [].

Q6: What is unique about the palladium(0)-catalyzed cyclopropanation of allenenes?

A6: This reaction offers a divergent synthetic pathway, where depending on the catalyst system used, either pyrrolidines or 3-azabicyclo[3.1.0]hexanes can be selectively synthesized from the same allene starting material []. This highlights the importance of catalyst control in directing reaction outcomes.

Q7: Can you elaborate on the titanium(IV) chloride-mediated carbocyclization of 1,6-enynes?

A7: This reaction provides a fascinating example of temperature-controlled selectivity. At lower temperatures, 3-azabicyclo[3.1.0]hexanes are favored, while at higher temperatures, functionalized allenes are predominantly formed []. This control over product formation through simple reaction parameter adjustments is highly valuable in synthetic chemistry.

Q8: What are the primary biological activities associated with 3-Azabicyclo[3.1.0]hexane derivatives?

A8: 3-Azabicyclo[3.1.0]hexane derivatives display a range of biological activities, with notable examples including:

- Dopamine Reuptake Inhibition: This class of compounds shows promise in treating disorders related to dopamine reuptake inhibition, such as attention deficit disorder, depression, obesity, Parkinson's disease, drug addiction, and tics [, , ].

- Analgesic Activity: Certain derivatives, like bicifadine, exhibit potent analgesic effects without the narcotic profile seen in other analgesic classes []. Interestingly, the analgesic activity is enantioselective, with the (+) enantiomer (1R,5S configuration) being the active form [].

- Aromatase Inhibition: Analogs of aminoglutethimide, incorporating the 3-azabicyclo[3.1.0]hexane scaffold, show potent and selective inhibition of aromatase, suggesting their potential use in treating hormone-dependent tumors [, ].

- Triple Reuptake Inhibition: Specifically designed derivatives of 3-azabicyclo[3.1.0]hexane have shown potent and selective inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake, making them potential candidates for treating depression and other mood disorders [].

Q9: Why are 3-Azabicyclo[3.1.0]hexane derivatives considered privileged structures in medicinal chemistry?

A9: Their value stems from their ability to mimic the poly-L-proline type II conformation found in peptides []. This structural feature allows these compounds to interact effectively with biological targets, contributing to their diverse pharmacological activities.

Q10: How do structural modifications on the 3-Azabicyclo[3.1.0]hexane scaffold affect biological activity?

A10: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural changes influence the potency, selectivity, and overall pharmacological profile. For instance, in the case of aromatase inhibitors, modification of the para-amino function or the size of the substituent at the 3-position significantly affects inhibitory activity []. In the development of triple reuptake inhibitors, the type and position of substituents on the 3-azabicyclo[3.1.0]hexane ring system have a profound impact on potency and selectivity for SERT, NET, and DAT [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

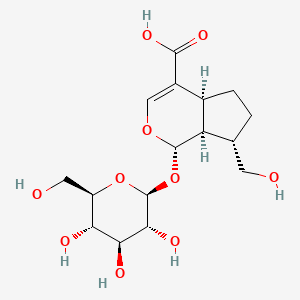

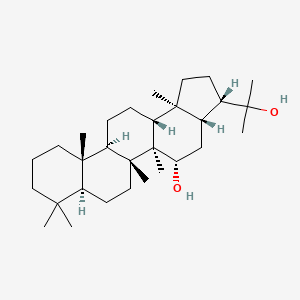

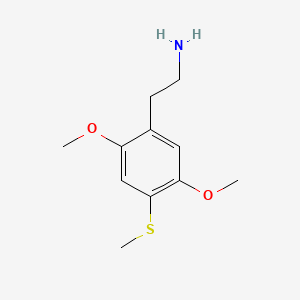

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)

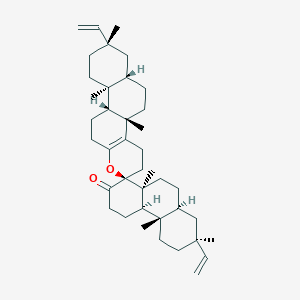

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)